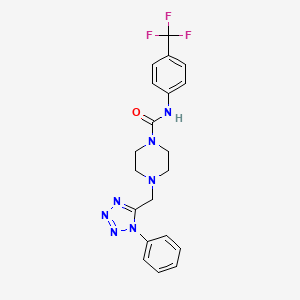

4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[(1-phenyltetrazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N7O/c21-20(22,23)15-6-8-16(9-7-15)24-19(31)29-12-10-28(11-13-29)14-18-25-26-27-30(18)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGRRSQFAHTOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a carboxamide group, a tetrazole moiety, and a trifluoromethyl-substituted phenyl ring. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19F3N6O |

| Molecular Weight | 388.38 g/mol |

| CAS Number | Not available |

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antitumor properties. For instance, similar tetrazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to interact with kinases that play critical roles in cell signaling pathways associated with tumor growth. In vitro assays demonstrated that it could inhibit the activity of certain kinases, leading to reduced proliferation of cancer cells .

The proposed mechanism of action for this compound involves:

- Binding Affinity : The tetrazole ring may facilitate binding to target proteins due to its ability to form hydrogen bonds and π-stacking interactions.

- Enzyme Modulation : By inhibiting key enzymes, the compound disrupts signaling pathways that promote tumorigenesis.

- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Study 1: Antitumor Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated an IC50 value comparable to established chemotherapy agents, indicating its potential as a therapeutic candidate .

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms, researchers utilized molecular docking studies to predict the binding sites and affinities of the compound with target proteins. The results suggested strong interactions with ATP-binding sites of kinases, corroborating its role as an inhibitor .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related piperazine-carboxamide derivatives, highlighting key differences in substituents and molecular properties:

Key Structural and Functional Insights:

The phenethyl carboxamide group in CAS 1049434-96-9 () may reduce metabolic clearance compared to the trifluoromethylphenyl group but could decrease target selectivity due to increased flexibility.

Ethyl and phenethyl carboxamide derivatives () lack aromatic substituents, likely reducing π-π stacking interactions critical for receptor binding.

Biological Relevance :

- Fluorinated aromatic groups (e.g., 4-fluorophenyl in ) are recurrent in kinase inhibitors, suggesting the target compound’s trifluoromethylphenyl group may optimize kinase binding pockets .

- Tetrazole-containing analogs () are synthetically accessible via reductive amination or coupling reactions, but the target compound’s trifluoromethyl group may require specialized fluorination techniques.

Physicochemical Properties :

- The target compound’s higher estimated molecular weight (~440) compared to analogs (345–391) may impact bioavailability, necessitating formulation optimization.

- Compounds with 1,3-benzodioxole () or tetrahydronaphthalene () cores exhibit distinct solubility profiles, underscoring the need for tailored ADME studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.